Ido1/tdo-IN-1

Scaffold Diversity Medicinal Chemistry IDO1/TDO Dual Inhibition

Ido1/tdo-IN-1 (Compound is a synthetic small-molecule dual inhibitor derived from the natural tanshinone scaffold, targeting both indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), the key enzymes in the tryptophan-kynurenine metabolic pathway. It belongs to a limited class of agents designed to reverse tumor microenvironment immunosuppression by blocking redundant tryptophan catabolism.

Molecular Formula C21H16O6
Molecular Weight 364.3 g/mol
Cat. No. B12405568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdo1/tdo-IN-1
Molecular FormulaC21H16O6
Molecular Weight364.3 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3C=CC(=O)C4(C)C
InChIInChI=1S/C21H16O6/c1-10(22)26-8-11-9-27-20-13-4-6-14-12(5-7-15(23)21(14,2)3)17(13)19(25)18(24)16(11)20/h4-7,9H,8H2,1-3H3
InChIKeyHBGFMECMJXIZLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ido1/tdo-IN-1: A Mechanistically Distinct Dual IDO1/TDO Inhibitor for Cancer Immunology Research Procurement


Ido1/tdo-IN-1 (Compound 30) is a synthetic small-molecule dual inhibitor derived from the natural tanshinone scaffold, targeting both indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), the key enzymes in the tryptophan-kynurenine metabolic pathway [1]. It belongs to a limited class of agents designed to reverse tumor microenvironment immunosuppression by blocking redundant tryptophan catabolism [1]. Unlike many contemporary dual inhibitors, this compound is characterized by its distinct non-competitive binding mode on IDO1 versus a competitive mode on TDO [1].

Why Ido1/tdo-IN-1 Cannot Be Casually Substituted with Other In-Class Dual IDO1/TDO Inhibitors


The assumption that any dual IDO1/TDO inhibitor serves as a functional substitute is scientifically invalid for preclinical procurement due to critical variations in molecular scaffolds, target engagement kinetics, and downstream pharmacology. Ido1/tdo-IN-1 is a tanshinone derivative with a unique fused tetracyclic structure, showing uncompetitive inhibition of IDO1 and competitive inhibition of TDO, a mechanistic profile distinct from other dual inhibitors like the imidazoisoindole-based IDO/TDO-IN-1 [1]. Such mechanistic differences profoundly impact the inhibitor's interaction with the enzyme-substrate complex and its efficacy under varying physiological substrate concentrations, directly influencing experimental outcomes in cellular and in vivo models [1].

Quantitative Differentiation Guide: Ido1/tdo-IN-1 In Vitro Profile Against Closest Analogs


Unique Tanshinone Scaffold vs. Imidazoisoindole Series for Dual IDO1/TDO Inhibition

Ido1/tdo-IN-1 is a tanshinone derivative, a naturally inspired scaffold distinct from the synthetic imidazoisoindole core of the potent comparator IDO/TDO-IN-1 (compound 25) [1]. This structural difference provides a unique chemical starting point for medicinal chemistry optimization, an advantage when seeking to overcome resistance or intellectual property constraints associated with other densely populated chemotypes [1].

Scaffold Diversity Medicinal Chemistry IDO1/TDO Dual Inhibition

Distinct Inhibition Mechanism: Uncompetitive (IDO1) vs. Competitive (TDO) Kinetics

Ido1/tdo-IN-1 exhibits a rare dual-mechanism profile: uncompetitive inhibition of IDO1 (Ki of 0.23 μM) and competitive inhibition of TDO (Ki of 0.73 μM) [1]. This is a mechanistically defined characteristic confirmed by enzyme kinetics and surface plasmon resonance (SPR) studies [1]. In contrast, many other dual inhibitors like the comparator IDO/TDO-IN-1 lack detailed public disclosure of their full inhibition kinetics .

Enzyme Kinetics Inhibition Mode IDO1 TDO

Downstream Pharmacodynamic Differentiation: Induction of Mitochondria-Mediated Apoptosis

Beyond enzymatic inhibition, Ido1/tdo-IN-1 demonstrates a functional cellular consequence not widely reported for other dual IDO1/TDO inhibitors: it significantly promotes cell apoptosis through the potential mitochondria-mediated Bcl-2/Bax pathway [1]. The study showed that IDO1-overexpressing HeLa cells were sensitized to treatment with compound 30 [1]. This dual mechanism—enzymatic inhibition plus direct induction of apoptosis—is a specific, empirically demonstrated differentiator.

Apoptosis Bcl-2/Bax Pathway Cancer Cell Biology

Defined Research Scenarios: Where Ido1/tdo-IN-1 Offers a Scientific Advantage Over Analogs


Investigating the Role of Tryptophan Catabolism Under High Substrate Conditions

Researchers studying tumor microenvironments with high local tryptophan concentrations to drive IDO1-mediated immunosuppression can leverage Ido1/tdo-IN-1’s validated uncompetitive inhibition of IDO1. Its potency increases with substrate accumulation, a mechanistic characteristic confirmed by the original study [1]. This makes it a superior tool compound over competitive inhibitors like IDO/TDO-IN-1 when the experimental aim is to specifically model or exploit this kinetic phenomenon.

Medicinal Chemistry Campaigns Seeking Lead Diversification from Non-Tanshinone Series

For drug discovery programs whose existing leads are based on imidazoisoindole or other common dual IDO1/TDO inhibitor scaffolds, Ido1/tdo-IN-1 provides a tanshinone-inspired tetracyclic core [1]. Procuring this compound offers access to a structurally distinct starting point for SAR expansion, which is scientifically strategic for generating intellectual property diversity and overcoming potential off-target liabilities or resistance profiles associated with other chemical series.

Dual-Action Mechanism Studies: IDO1/TDO Inhibition Combined with Apoptosis Induction

In preclinical research aiming to dissect the interplay between metabolic immune checkpoint blockade and direct tumor cell cytotoxicity, Ido1/tdo-IN-1 is a uniquely suited probe. The original literature establishes it not only as a potent dual enzymatic inhibitor but also as a significant inducer of mitochondria-mediated apoptosis via the Bcl-2/Bax pathway in IDO1-expressing cancer cells [1]. This allows a single molecule to interrogate two critical oncogenic pathways simultaneously, a capability not substantiated by published data for IDO/TDO-IN-1 or IDO1/TDO-IN-2.

Detailed Enzyme-Inhibitor Binding and Kinetic Studies

Research groups focused on biophysical characterization of target engagement can confidently use Ido1/tdo-IN-1. Its interaction with IDO1 and TDO has been extensively studied using surface plasmon resonance (SPR) and enzyme kinetics, providing a rich baseline dataset for comparative biophysical analysis [1]. Procuring this well-characterized compound offers immediate experimental context, reducing the time and cost required for preliminary validation compared to less characterized alternatives.

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